![molecular formula C18H17N3O2 B2462556 5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034331-90-1](/img/structure/B2462556.png)
5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrazolopyrazine structure
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases . They are also effective against a variety of cancers and are employed as efficient enzyme inhibitors .
Mode of Action
Benzofuran-2-carboxlic acids have been studied for their interaction with pim-1 kinase, a serine/threonine kinase that regulates numerous signaling pathways fundamental to the development of tumors . The study investigated the binding modes of benzofuran-2-carboxlic acids against Pim-1 kinase, providing useful information for the active inhibition of it .
Biochemical Pathways
Pim kinases, which are potential targets of benzofuran derivatives, regulate numerous signaling pathways fundamental to the development of tumors .
Result of Action
Benzofuran derivatives have been known to play a therapeutic role against various diseases including diabetes, hiv, tuberculosis, epilepsy, and alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery
Cellular Effects
It is known that benzofuran derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrazolopyrazine ring system. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-carbonyl chloride share structural similarities.
Pyrazolopyrazine derivatives: Compounds such as pyrazolo[1,5-a]pyrazine-5-carboxamide.
Uniqueness
Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific combination of benzofuran and pyrazolopyrazine moieties, which confer distinct chemical and biological properties
Biological Activity
5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound with potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound based on available literature.
- IUPAC Name : 1-benzofuran-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
- Molecular Formula : C18H17N3O2
- Molecular Weight : 307.353 g/mol
- CAS Number : 2034331-90-1
Biological Activity Overview
The biological activity of this compound is primarily derived from its structural features that allow interaction with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers including melanoma and lung cancer.
- Case Study : A study involving a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited cytotoxicity and potential synergistic effects when combined with doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Pyrazole compounds also show promise in antimicrobial applications:
- Mechanism : The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
- Research Findings : Some synthesized pyrazole carboxamides displayed notable antifungal activity against phytopathogenic fungi .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity:
- Benzofuran Moiety : This part of the molecule enhances lipophilicity and facilitates cellular uptake.
- Cyclopropyl Group : The presence of the cyclopropyl group is associated with increased potency against certain biological targets.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzofuran Moiety : Initial synthesis starts with benzofuran derivatives.
- Formation of Pyrazolo[1,5-a]pyrazine Ring : This involves constructing the pyrazole ring through cyclization reactions.
- Coupling Reaction : The final product is formed by coupling the two components using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under specific conditions .
Properties
IUPAC Name |
1-benzofuran-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(17-9-13-3-1-2-4-16(13)23-17)20-7-8-21-14(11-20)10-15(19-21)12-5-6-12/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMCNGGHLWSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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